molecular formula C11H13F3O2 B8690053 2-Butanol, 1-[3-(trifluoromethyl)phenoxy]- CAS No. 139478-58-3

2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-

Cat. No. B8690053
M. Wt: 234.21 g/mol
InChI Key: LKDLJNRBLNAIDF-UHFFFAOYSA-N
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Patent
US05831114

Procedure details

In a bomb tube (pressurized vessel), 40.5 g of 3-hydroxybenzotrifluoride, 18.0 g of α-butylene oxide and 1.0 g of lithium hydroxide monohydrate are heated for 16 hours at 140° C. After the reaction vessel has cooled, the reaction mixture is dissolved in 200 ml of ethyl acetate, and the organic phase is washed with water and subsequently dried over sodium sulfate. After concentration, the desired product 1-(3-trifluoromethylphenoxy)-2-butanol is obtained in a yield of 54.0 g and in high purity. The product can be employed in the subsequent reaction without further purification.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[CH3:12][CH2:13][CH:14]1[O:16][CH2:15]1.O.[OH-].[Li+]>C(OCC)(=O)C>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[O:1][CH2:15][CH:14]([OH:16])[CH2:13][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
18 g
Type
reactant
Smiles
CCC1CO1
Name
lithium hydroxide monohydrate
Quantity
1 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction vessel has cooled
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OCC(CC)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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